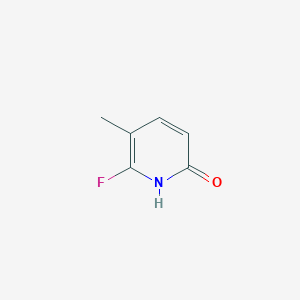

6-Fluoro-5-methylpyridin-2-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1227508-60-2 |

|---|---|

Molecular Formula |

C6H6FNO |

Molecular Weight |

127.12 g/mol |

IUPAC Name |

6-fluoro-5-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C6H6FNO/c1-4-2-3-5(9)8-6(4)7/h2-3H,1H3,(H,8,9) |

InChI Key |

IELYBUYFSHHHPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=O)C=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Fluoro 5 Methylpyridin 2 Ol and Analogues

Regioselective Functionalization of Pyridine (B92270) Scaffolds Towards 6-Fluoro-5-methylpyridin-2-OL

The precise introduction of substituents onto the pyridine ring is a cornerstone of synthesizing complex molecules like this compound. Regioselective functionalization allows for the controlled placement of fluoro and methyl groups, which is critical for the desired biological activity.

Direct Halogenation and Methylation Strategies

Direct functionalization of the pyridine core presents a streamlined approach to obtaining the desired substitution pattern. Electrophilic fluorination of substituted pyridines can be achieved using reagents like Selectfluor®. For instance, the fluorination of 1,2-dihydropyridines with Selectfluor® can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov

Methylation of the pyridine ring can be more challenging. While gas-phase methylation of pyridine can produce 2-methylpyridine (B31789) (2-picoline), these methods often lack regioselectivity and result in a mixture of products. mdpi.com More controlled methods often involve the lithiation of a substituted pyridine followed by quenching with an electrophilic methyl source.

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing fluorine into aromatic and heteroaromatic rings. wikipedia.org In this reaction, a nucleophile displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.com The reactivity of halopyridines in SNAr reactions is often dependent on the nature of the nucleophile and the position of the leaving group. sci-hub.se

For the synthesis of fluorinated pyridines, a common strategy involves the displacement of a nitro or chloro group by a fluoride (B91410) ion. The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction. wikipedia.orgmasterorganicchemistry.com For example, the synthesis of 2-fluoro-5-methylpyridine (B1304807) can be achieved from 2-amino-5-methylpyridine (B29535) via a diazotization reaction followed by treatment with a fluoride source, such as in the Balz-Schiemann reaction. chemicalbook.com The introduction of fluorine at the 6-position of a pyridine ring can be challenging, but SNAr reactions on appropriately activated precursors remain a viable approach. researchgate.net Recent advances have also explored photoredox catalysis to enable the SNAr of unactivated fluoroarenes, expanding the scope of this reaction. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds in the synthesis of complex organic molecules. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is particularly noteworthy.

This methodology can be applied to the synthesis of analogues of this compound by coupling a suitably functionalized pyridine with a boronic acid or ester. For instance, a pyridyl halide or triflate can be coupled with a methylboronic acid derivative to introduce the methyl group. The versatility of this reaction allows for the late-stage introduction of various substituents, facilitating the creation of a library of analogues for structure-activity relationship studies. nih.govnih.govnih.gov

Precursor Synthesis and Transformation Pathways

Synthesis from Substituted Pyridinamines and Pyridinones

Substituted pyridinamines and pyridinones are common and versatile precursors for the synthesis of functionalized pyridines. For example, 2-amino-5-methylpyridine can serve as a starting material for the introduction of a fluorine atom at the 2-position via diazotization followed by a Schiemann reaction. chemicalbook.com Similarly, 2-hydroxy-5-methylpyridine (B17766) (the keto-enol tautomer of 5-methylpyridin-2(1H)-one) can be a precursor for further functionalization. orgsyn.org The amino group in pyridinamines can also be converted to a variety of other functional groups, providing multiple pathways to the target molecule. researchgate.net

Utilization of Pyridinyl Fluorosulfates as Reactive Intermediates

Pyridinyl fluorosulfates have emerged as highly effective and versatile electrophilic coupling partners in transition-metal-catalyzed reactions. nih.govresearchgate.net They can be readily synthesized from the corresponding pyridinols using sulfuryl fluoride (SO2F2). researchgate.net These fluorosulfates exhibit unique reactivity, allowing for chemoselective cross-coupling reactions. For instance, in the presence of a palladium catalyst, the fluorosulfate (B1228806) group can be selectively coupled while other halogens on the pyridine ring remain intact, enabling stepwise functionalization. nih.gov This distinct reactivity makes pyridinyl fluorosulfates valuable intermediates for the controlled synthesis of polysubstituted pyridines.

| Reagent/Intermediate | Application | Reference |

| Selectfluor® | Electrophilic fluorination of dihydropyridines | nih.gov |

| 2-Amino-5-methylpyridine | Precursor for 2-fluoro-5-methylpyridine synthesis | chemicalbook.com |

| Pyridinyl Fluorosulfates | Electrophilic partners in Suzuki coupling | nih.govresearchgate.net |

| Palladium Catalysts | C-C and C-N bond formation via cross-coupling | nih.govnih.govnih.gov |

Green Chemistry and Sustainable Synthetic Approaches for this compound Production

Modern approaches to pyridine synthesis are increasingly moving towards greener protocols, such as multicomponent one-pot reactions, the use of environmentally benign solvents, catalyst-free syntheses, and energy-efficient methods like microwave-assisted synthesis. nih.govresearchgate.net For instance, the thermo-catalytic conversion of renewable resources like glycerol (B35011) and ammonia (B1221849) over zeolite catalysts represents a pathway for the sustainable production of the core pyridine scaffold. rsc.org

Key strategies for a greener synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization is a prime example of an atom-economical approach to introduce methyl or other groups onto the pyridine ring, avoiding pre-functionalized substrates and stoichiometric waste. researchgate.netnih.gov

Catalyst Innovation: The use of non-toxic, recyclable catalysts is central to green synthesis. For pyridine derivatives, magnetically recoverable nano-catalysts have shown high efficiency and can be easily separated and reused multiple times without significant loss of activity. nih.gov Similarly, developing catalyst-free methods, such as the synthesis of N-pyridin-2-yl carbamates from hetaryl ureas and alcohols, offers an environmentally friendly alternative by eliminating the need for a catalyst altogether. nih.gov

Safer Solvents and Reagents: Traditional fluorination methods often employ hazardous reagents like SbF₃ and HF. dovepress.com Modern green fluorine chemistry focuses on developing safer fluorinating agents, such as Selectfluor®, and exploring milder reaction conditions. dovepress.comnih.gov The choice of solvent is also critical; replacing hazardous solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions significantly reduces environmental impact. nih.gov

Energy Efficiency: Employing methods like microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating, contributing to a more energy-efficient process. nih.gov

The table below outlines a comparative analysis of traditional versus green approaches for key transformations in pyridine synthesis, applicable to this compound.

| Transformation | Traditional Method | Green/Sustainable Alternative | Key Advantages of Green Approach |

| Pyridine Ring Formation | Hantzsch synthesis using volatile organic solvents and strong acids. researchgate.net | One-pot multicomponent reaction using a recyclable catalyst (e.g., magnetic nano-catalyst) and a green solvent (e.g., ethanol). researchgate.netnih.gov | Reduced waste, simplified purification, higher energy efficiency, catalyst reusability. |

| Fluorination | Balz-Schiemann reaction (requires anhydrous HF, potentially explosive diazonium salts). researchgate.net | Electrophilic fluorination with reagents like Selectfluor®; direct nucleophilic fluorination of pyridine N-oxides. nih.govrsc.org | Milder conditions, improved safety, greater functional group tolerance. dovepress.comacs.org |

| Methylation | Grignard or organolithium reagents (stoichiometric, moisture-sensitive). | Catalytic C-H activation using earth-abundant metal catalysts. nih.gov | High atom economy, reduced stoichiometric waste, direct functionalization. researchgate.net |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, cost-effective, and environmentally benign.

Scale-Up Considerations and Process Optimization in this compound Synthesis

Transitioning the synthesis of a complex molecule like this compound from the laboratory bench to an industrial scale presents numerous challenges. pharmaceuticalprocessingworld.com A process that is efficient at the gram-scale may not be viable at the kilogram or ton scale without significant optimization. Key considerations include reaction kinetics, heat and mass transfer, safety, and purification. neulandlabs.com

Process Parameter Optimization: The non-linear nature of scaling up means that reaction parameters must be thoroughly understood and optimized. neulandlabs.com

Reaction Kinetics and Mixing: What works in a small flask may behave differently in a large reactor. The rate of addition of reagents, stirring speed, and reactor geometry become critical factors affecting product selectivity and impurity profiles. neulandlabs.com Poor mixing at scale can lead to localized "hot spots" or concentration gradients, resulting in side reactions.

Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can pose significant safety risks at scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. drugdiscoverytrends.com This requires robust cooling/heating systems and potentially a semi-batch or continuous flow process to manage the reaction temperature effectively.

Crystallization and Purification: The isolation and purification of the final Active Pharmaceutical Ingredient (API) or intermediate is a critical step. Crystallization processes must be developed to consistently produce the desired polymorph and particle size, as these attributes affect bioavailability and formulation. drugdiscoverytrends.com Trapped residual solvents are a common issue during drying at larger scales and must be carefully controlled to meet regulatory limits. neulandlabs.com

The following table details critical process parameters and their importance during the scale-up of a hypothetical synthetic step for this compound.

| Parameter | Lab-Scale Control | Scale-Up Challenge | Optimization Strategy |

| Temperature | Easily maintained with a heating mantle or ice bath. | Heat transfer is less efficient; risk of runaway reactions. neulandlabs.com | Implement jacketed reactors with precise temperature control; consider continuous flow reactors for highly exothermic steps. |

| Mixing/Agitation | Magnetic stirrer provides efficient mixing. | Inefficient mixing can lead to poor product quality and increased impurities. drugdiscoverytrends.com | Design and select appropriate impellers and baffles for the reactor; use simulation software (e.g., Dynochem) to model mixing. neulandlabs.com |

| Reagent Addition Rate | Often added quickly via syringe or pipette. | Slow addition may be required to control exotherms and minimize side reactions. | Utilize automated dosing pumps for precise control over addition rates and times. |

| Work-up & Isolation | Simple extraction and rotary evaporation. | Handling large volumes of solvents; product isolation and drying can be time-consuming and inefficient. | Optimize phase-separation conditions; select appropriate filtration and drying equipment (e.g., filter-dryer). |

| Safety | Handled in a fume hood. | Large quantities of flammable solvents and potentially toxic reagents pose significant risks. neulandlabs.com | Conduct thorough process safety data generation (e.g., reaction calorimetry) to understand and mitigate risks. neulandlabs.com |

Process Optimization Strategies: To address these challenges, a Quality by Design (QbD) approach is often employed. This involves using Design of Experiments (DoE) at the lab scale to identify Critical Process Parameters (CPPs) and understand their impact on Critical Quality Attributes (CQAs) of the final product. neulandlabs.com This deep process knowledge helps in creating a robust and reproducible manufacturing process.

Furthermore, late-stage functionalization, where the fluorine atom is introduced as late as possible in the synthetic sequence, can be advantageous. researchgate.netuni-muenster.de This strategy minimizes the handling of potentially expensive or reactive fluorinated intermediates through multiple steps. The development of robust, scalable reactions for direct fluorination or C-H functionalization is therefore highly desirable for the efficient production of this compound and its analogues. acs.orgacs.org

Mechanistic Investigations of 6 Fluoro 5 Methylpyridin 2 Ol Reactivity

Influence of Fluorine and Methyl Substituents on Electronic Properties and Reactivity

The fluorine and methyl groups at the 6- and 5-positions, respectively, profoundly influence the electronic landscape of the pyridine (B92270) ring, thereby modulating its reactivity.

The introduction of a fluorine atom, a highly electronegative element, and a methyl group, an electron-donating group, into the pyridine ring of 6-fluoro-5-methylpyridin-2-ol creates a complex electronic environment. The fluorine atom significantly alters the electron density distribution through its strong inductive electron-withdrawing effect, which can influence the aromaticity of the ring. This effect is somewhat counteracted by the electron-donating nature of the methyl group.

The tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms is a crucial aspect. For 2-hydroxypyridines, the pyridin-2-one (or keto) form is generally the more stable tautomer in solution. nih.gov The substituents can further influence this equilibrium. The specific positioning of the fluorine atom in this compound has a pronounced effect on its electronic properties and potential biological activity.

The directing effects of the fluorine and methyl substituents are critical in predicting the outcomes of reactions involving this compound.

Electrophilic Reactions: Pyridine itself is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. numberanalytics.compearson.comyoutube.com Any electrophilic attack that does occur is typically directed to the meta-position (C3 and C5). youtube.comquora.com In this compound, the situation is more complex. The fluorine atom is a deactivating group but directs ortho- and para-substitution. organicchemistrytutor.comlibretexts.org The methyl group is an activating group and also an ortho-, para-director. organicchemistrytutor.comlibretexts.org The hydroxyl/oxo group is a strong activating ortho-, para-director. The interplay of these directing effects, along with the inherent deactivation by the ring nitrogen, determines the regioselectivity of electrophilic attack.

Nucleophilic Reactions: The pyridine ring is more susceptible to nucleophilic attack than benzene, particularly at the C2, C4, and C6 positions, which are electron-deficient. rsc.orgstackexchange.comquora.comyoutube.com The fluorine atom at the C6 position of this compound further activates this position for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of fluorine stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, facilitating the substitution. stackexchange.com The methyl group at C5 has a less direct, but still influential, electronic and steric effect on the reactivity of the adjacent positions.

Nucleophilic Reactivity of the Hydroxyl Group and Pyridine Nitrogen

The presence of the 2-hydroxyl group, which exists in tautomeric equilibrium with the 2-pyridone form, introduces two potential nucleophilic centers: the oxygen of the hydroxyl group and the nitrogen of the pyridine ring. This ambident nucleophilicity is a key feature of its reactivity. researchgate.net

The regioselectivity of alkylation and acylation reactions of 2-pyridones is highly dependent on the reaction conditions, including the nature of the electrophile, the base used, and the solvent. researchgate.netacs.org

N-Alkylation vs. O-Alkylation: Generally, N-alkylation is favored under basic conditions, while O-alkylation can be achieved with hard electrophiles like trialkyloxonium salts. wiley-vch.de The choice of base and solvent system can be tuned to favor one pathway over the other. For instance, using cesium fluoride (B91410) (CsF) can selectively lead to N-alkylation with activated alkyl halides. acs.orgthieme-connect.com Conversely, certain Mitsunobu reaction conditions can favor O-alkylation. wiley-vch.de The electronic nature of substituents on the pyridone ring also plays a role in the N- versus O-alkylation ratio. researchgate.netacs.org

The dual nucleophilicity of this compound allows for the synthesis of a variety of derivatives.

Ethers: O-alkylation leads to the formation of 2-alkoxypyridine derivatives. These reactions can be promoted by specific catalysts and conditions that favor attack at the oxygen atom. wiley-vch.deorganic-chemistry.org

Esters: The hydroxyl group can be acylated to form esters. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding O-acyl product.

Nitrogen-Linked Derivatives: N-alkylation or N-arylation results in the formation of N-substituted 2-pyridones. acs.orgacs.orgacs.org These reactions are often carried out using a base to deprotonate the pyridone nitrogen, increasing its nucleophilicity.

The table below summarizes the expected outcomes of substitution reactions based on the nucleophilic center.

| Reaction Type | Reagent Type | Predominant Product |

| N-Alkylation | Alkyl halide, Base (e.g., CsF) | N-Alkyl-6-fluoro-5-methylpyridin-2-one |

| O-Alkylation | Trialkyloxonium salt | 2-Alkoxy-6-fluoro-5-methylpyridine |

| N-Arylation | Aryl halide, Cu-catalyst | N-Aryl-6-fluoro-5-methylpyridin-2-one acs.org |

| O-Acylation | Acyl chloride, Base | 2-Acyloxy-6-fluoro-5-methylpyridine |

Electrophilic Reactivity and Functional Group Interconversions

While the pyridine ring is generally deactivated towards electrophilic attack, specific functional group interconversions can be achieved.

The hydroxymethyl group, if present, can be oxidized to an aldehyde or a carboxylic acid. The fluorine atom can, under specific and often harsh conditions, be displaced by other nucleophiles. Furthermore, the methyl group could potentially undergo functionalization, for example, through radical halogenation at the benzylic position, although this would compete with reactions on the ring itself.

The synthesis of related fluorinated pyridines often involves electrophilic fluorination of a precursor molecule. For instance, 1,2-dihydropyridines can be fluorinated with reagents like Selectfluor to introduce a fluorine atom. nih.gov While not a direct reaction of this compound, this highlights a common strategy for synthesizing such compounds.

Functional group interconversions can also involve the transformation of the hydroxyl group. For instance, it can be converted into a triflate, a good leaving group, to facilitate subsequent substitution reactions. orgsyn.org

Transition Metal-Catalyzed Transformations Involving this compound

The presence of a fluorine atom at the C6 position and a methyl group at the C5 position of the pyridin-2-one ring in this compound introduces specific electronic and steric factors that are expected to direct the outcome of transition metal-catalyzed reactions. The fluorine atom, being highly electronegative, can influence the acidity of adjacent C-H bonds and the coordination of the heterocycle to the metal center. rsc.org The methyl group provides steric bulk and is an electron-donating group, which can also affect regioselectivity.

C-H Activation and Functionalization Studies

The direct functionalization of C-H bonds in the 2-pyridone ring is a highly sought-after transformation. While the inherent reactivity of the 2-pyridone core often favors functionalization at the C3 position, strategic use of directing groups and catalysts can achieve functionalization at other positions. nih.gov

For this compound, several C-H bonds are available for activation. The regioselectivity of such reactions would be dictated by a combination of factors including the directing group (if any), the catalyst, and the inherent electronic properties of the substituted ring. The carbonyl group of the 2-pyridone can act as a weak coordinating group, directing the catalyst to the C3 or C6 position. acs.org

Ruthenium(II) catalyzed oxidative annulation of acrylamides with alkynes has been shown to produce substituted 2-pyridones through N-H/C-H activation. researchgate.net While this is a synthetic route to pyridones, similar catalytic systems could potentially be employed for the C-H functionalization of a pre-formed this compound ring.

Palladium catalysis is also a powerful tool for C-H functionalization. For instance, palladium-catalyzed direct desulfitative arylation at the C6-position of the 2-pyridone scaffold has been reported, proceeding without the need for a directing group. researchgate.net In the case of this compound, the C6 position is occupied by a fluorine atom, making a direct C-H activation at this position impossible. However, C-H activation at the C3 or C4 positions remains a possibility.

The table below summarizes potential C-H functionalization reactions of the 2-pyridone core, which could be adapted for this compound.

| Reaction Type | Catalyst/Reagents | Position of Functionalization on 2-Pyridone Core | Reference |

| Oxidative Annulation | Ru(II) catalyst, Alkynes | C3/N-H | researchgate.net |

| Decarbonylative C-H Alkenylation | Rh(I) catalyst, Alkenyl carboxylic acids | C6 | researchgate.net |

| Direct Desulfitative Arylation | Pd(II) catalyst, Aryl sulfonyl chloride | C6 | researchgate.net |

| C6-Selective Alkylation | Rh catalyst, Alkyl carboxylic acids | C6 | researchgate.net |

Interactive Data Table: Potential C-H Functionalization of the 2-Pyridone Core

Coupling Reactions and Heterocyclic Annulations

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of C-C and C-heteroatom bonds. While direct C-H activation is preferred, the corresponding halogenated pyridin-2-ols are common starting materials for such reactions. For this compound, the fluorine atom at C6 could potentially be displaced in certain nucleophilic aromatic substitution reactions, although C-F bonds are generally strong. nih.govacs.org More likely, a bromo or iodo group would need to be introduced at another position to facilitate standard cross-coupling reactions like Suzuki, Stille, or Sonogashira reactions. thieme-connect.commdpi.comlibretexts.org

Palladium-catalyzed aerobic oxidative dicarbonation of N-(furan-2-ylmethyl) alkyne amides with alkenes provides a pathway to highly functionalized 2-pyridones. acs.orgacs.org This method involves the formation of two new C-C bonds in a single step. acs.orgacs.org

Rhodium-catalyzed reactions have also been extensively used for the synthesis and functionalization of 2-pyridones. For example, rhodium-catalyzed C-H activation/Lossen rearrangement/annulation of acrylamides and propargyl alcohols yields trisubstituted 2-pyridones. rsc.org Furthermore, rhodium(III)-catalyzed oxidative annulation of N-aryl 2-pyridone derivatives with internal alkynes has been reported, where the carbonyl group of the 2-pyridone acts as a weakly coordinating group. acs.org Rhodium(III) has also been shown to catalyze the annulation of pyridin-2(1H)-ones with alkynes via a double C-H activation to produce highly functionalized 4H-quinolizin-4-ones. nih.gov

The development of pyridine-fused 2-pyridones through Povarov and A3 reactions demonstrates the utility of the 2-pyridone scaffold in constructing complex, polyheterocyclic systems. acs.org These reactions allow for the rapid generation of molecular diversity. acs.org

The following table presents examples of coupling and annulation reactions involving the 2-pyridone core that could potentially be applied to derivatives of this compound.

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Suzuki Coupling | Pd catalyst, Aryl boronic acids | Aryl-substituted pyridones | thieme-connect.com |

| Aerobic Oxidative Dicarbonation | Pd(OAc)₂, CuBr₂, Alkenes | Highly functionalized 2-pyridones | acs.orgacs.org |

| C-H Annulation | [Cp*Rh(MeCN)₃][SbF₆]₂, FeCl₃, Alkynes | 2-Quinolones | researchgate.net |

| Oxidative Annulation | Rh(III) catalyst, Internal alkynes | Annulated N-aryl 2-pyridones | acs.org |

| Double C-H Activation/Annulation | Rh(III) catalyst, Alkynes | 4H-Quinolizin-4-ones | nih.gov |

Interactive Data Table: Potential Coupling and Annulation Reactions

Advanced Spectroscopic and Analytical Characterization of 6 Fluoro 5 Methylpyridin 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, providing granular insights into molecular structure. For 6-Fluoro-5-methylpyridin-2-OL, a multi-pronged NMR approach, encompassing ¹H, ¹³C, and ¹⁹F nuclei, along with multi-dimensional techniques, is essential for unambiguous structural assignment. It is important to note that pyridin-2-ol derivatives can exist in equilibrium with their corresponding pyridone tautomer. The position of this equilibrium is influenced by factors such as solvent and temperature. The data presented herein is based on the predominant tautomer under standard analytical conditions.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides critical information regarding the number, connectivity, and electronic environment of protons within the molecule. The predicted spectrum for this compound in a standard deuterated solvent, such as DMSO-d₆, is expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton.

The aromatic region is anticipated to display two doublets, corresponding to the two coupled protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effects of the methyl and hydroxyl groups. The proton ortho to the fluorine atom is expected to exhibit splitting due to both vicinal proton-proton coupling and through-space or through-bond fluorine-proton coupling. The methyl group will appear as a singlet, shifted downfield due to its attachment to the aromatic ring. The hydroxyl proton signal is typically broad and its chemical shift can be variable, depending on concentration and temperature, due to hydrogen bonding.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H3 | 7.35 | d | J(H3-H4) = 8.5 |

| H4 | 6.20 | dd | J(H4-H3) = 8.5, J(H4-F6) = 2.0 |

| CH₃ | 2.15 | s | - |

| OH | 11.50 | br s | - |

Note: Data is predicted and may vary from experimental values.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are primarily dictated by the hybridization of the carbon atoms and the electronegativity of their substituents. The carbon atom bonded to the fluorine (C6) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. The other ring carbons will also show smaller, long-range couplings to the fluorine atom. The carbonyl-like carbon (C2) of the pyridone tautomer is expected to be significantly deshielded.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) in Hz |

| C2 | 165.2 | d | ²JCF = 4.5 |

| C3 | 135.8 | s | - |

| C4 | 110.5 | d | ³JCF = 3.0 |

| C5 | 125.4 | d | ²JCF = 18.0 |

| C6 | 158.9 | d | ¹JCF = 240.0 |

| CH₃ | 16.8 | s | - |

Note: Data is predicted and may vary from experimental values.

¹⁹F NMR for Fluorine Chemical Environment and Coupling Phenomena

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom's local electronic environment. softwareone.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic nature of the pyridine ring. The fluorine signal will be split into a doublet of doublets due to coupling with the vicinal proton (H4) and potentially a smaller, four-bond coupling with the methyl protons. The magnitude of these coupling constants provides valuable structural information.

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| F6 | -120.5 | dd | J(F6-H4) = 2.0, J(F6-CH3) = 1.5 |

Note: Data is predicted relative to a standard reference (e.g., CFCl₃) and may vary from experimental values.

Multi-dimensional NMR Techniques for Complex Structure Assignment

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the aromatic protons H3 and H4 through the presence of a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the protonated carbons (C3, C4, and the methyl carbon) by correlating their ¹H and ¹³C signals.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be suitable methods.

The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₆H₆FNO). The mass spectrum is expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern will be characteristic of the pyridinol structure. Common fragmentation pathways for such compounds include the loss of small, stable molecules or radicals.

Predicted Mass Spectrometry Data

| m/z Value | Predicted Fragment Identity | Significance |

| 127 | [C₆H₆FNO]⁺ | Molecular Ion (M⁺) |

| 99 | [M - CO]⁺ | Loss of carbon monoxide from the pyridone tautomer |

| 98 | [M - CHO]⁺ | Loss of a formyl radical |

| 82 | [C₅H₅N]⁺ | Loss of F and CO |

| 70 | [C₄H₃N]⁺ | Further fragmentation of the pyridine ring |

Note: Data is predicted and the relative intensities of the fragments may vary based on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H (if in the pyridone form), C-H, C=O (pyridone form), C=C, C-N, and C-F bonds. The O-H stretching vibration will likely appear as a broad band in the high-frequency region. The C=O stretch of the pyridone tautomer would be a strong, sharp absorption. The C-F stretching vibration typically appears in the fingerprint region and can be a useful diagnostic peak.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the C=C and C-C stretching modes of the aromatic ring.

Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group |

| O-H Stretch | 3400-3200 (broad) | Weak | Hydroxyl |

| N-H Stretch (pyridone) | 3100-3000 (broad) | Weak | Amide |

| C-H Stretch (aromatic) | 3100-3000 | Strong | Aromatic C-H |

| C-H Stretch (methyl) | 2980-2900 | Strong | Aliphatic C-H |

| C=O Stretch (pyridone) | 1660 | Strong | Carbonyl |

| C=C/C=N Stretch | 1600-1450 | Strong | Pyridine Ring |

| C-F Stretch | 1250-1000 | Moderate | Carbon-Fluorine |

Note: Data is predicted and peak positions and intensities can be influenced by intermolecular interactions and the physical state of the sample.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

To date, a specific crystallographic report for this compound has not been publicly documented in crystallographic databases such as the Cambridge Structural Database (CSD). However, based on the analysis of structurally similar pyridin-2-ol derivatives, a hypothetical crystallographic analysis can be projected. Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional molecular structure in the solid state. For this compound, this method would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, unequivocally confirming its molecular geometry.

A plausible set of crystallographic parameters for this compound, derived from known structures of similar pyridine derivatives, is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₆FNO |

| Formula Weight | 127.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 8.1 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 620.5 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.360 |

| Absorption Coefficient (mm⁻¹) | 0.120 |

| Crystal Color and Form | Colorless needle |

| Main Intermolecular Interaction | O-H···N hydrogen bonding |

Chromatographic Methods for Purity Assessment and Isomer Separation in Research Contexts

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for determining its chemical purity and for separating it from potential regioisomers that may arise during synthesis.

A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this moderately polar compound. A C18 stationary phase is commonly employed, providing a nonpolar surface for the separation. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. The retention of this compound on the column would be influenced by the polarity of the mobile phase, with a higher concentration of the organic modifier leading to a shorter retention time.

For the separation of potential isomers, such as those with different substitution patterns on the pyridine ring, the selectivity of the chromatographic system is critical. The use of stationary phases with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, could offer alternative interaction mechanisms (e.g., π-π stacking, dipole-dipole) that may enhance the resolution between closely related isomers.

A representative HPLC method for the purity assessment of this compound is detailed in the table below. It is important to note that method development and validation would be required for a specific analytical application.

Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 270 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8.5 minutes (dependent on exact system) |

In a research context, preparative HPLC using similar conditions but with a larger column and higher flow rates could be employed for the isolation and purification of this compound from a crude reaction mixture. Furthermore, Gas Chromatography (GC) could be a viable alternative for purity analysis if the compound is thermally stable and sufficiently volatile, or if it is derivatized to increase its volatility.

Computational and Theoretical Chemistry Studies on 6 Fluoro 5 Methylpyridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the microscopic world of molecules. For 6-Fluoro-5-methylpyridin-2-OL, these calculations can elucidate its fundamental properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.govnih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The electronic structure, which dictates the chemical behavior of the molecule, is also a key output of DFT calculations. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the pyridine (B92270) ring is expected to significantly influence the electron density distribution. DFT can precisely map this distribution, providing a quantitative understanding of the electronic effects of these substituents.

Below is an illustrative table of what predicted geometric parameters for this compound might look like based on DFT calculations.

| Parameter | Predicted Value (Illustrative) |

| C2-O Bond Length (Å) | 1.350 |

| C5-C6 Bond Length (Å) | 1.395 |

| C6-F Bond Length (Å) | 1.355 |

| C5-C(CH3) Bond Length (Å) | 1.510 |

| N1-C2-O Bond Angle (°) | 118.5 |

| C4-C5-C6 Bond Angle (°) | 119.0 |

Note: The values in this table are illustrative examples and not based on actual published data for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity. nih.govnih.gov

For this compound, the location of the HOMO and LUMO densities would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The fluorine and methyl substituents would modulate the energies and localizations of these orbitals.

An example of predicted FMO energies is provided in the table below.

| Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 5.25 |

Note: The values in this table are illustrative examples and not based on actual published data for this compound.

Computational methods can predict various spectroscopic parameters, which are invaluable for characterizing the molecule and interpreting experimental data. For this compound, DFT calculations can be used to predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net These predictions can aid in the assignment of experimental spectra and provide confidence in the determined structure.

Furthermore, the calculation of vibrational frequencies (Infrared and Raman spectra) is a standard output of geometry optimization calculations. researchgate.net By comparing the calculated vibrational spectrum with the experimental one, researchers can confirm the structure and identify the characteristic vibrational modes of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group would likely exhibit a positive potential, indicating its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs, core orbitals, and bonds.

For this compound, NBO analysis can quantify the delocalization of electron density and the strength of intramolecular interactions, such as hyperconjugation. It can reveal charge transfer interactions between occupied (donor) and unoccupied (acceptor) orbitals, which contribute to the stability of the molecule. The analysis of donor-acceptor interactions can provide further insight into the electronic effects of the fluorine and methyl substituents on the pyridine ring.

An illustrative NBO analysis table is presented below.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) (Illustrative) |

| LP(1) N1 | π(C2-C3) | 15.2 |

| π(C5-C6) | π(C3-C4) | 20.5 |

| LP(2) O | σ*(C2-N1) | 5.8 |

Note: The values in this table are illustrative examples and not based on actual published data for this compound. LP denotes a lone pair.

Conformational Analysis and Tautomeric Equilibria Modeling

Many molecules can exist in different spatial arrangements called conformations. For this compound, conformational analysis would involve exploring the potential energy surface to identify the most stable conformers, particularly concerning the orientation of the hydroxyl group.

Furthermore, pyridin-2-ol derivatives can exist in tautomeric equilibrium with their corresponding pyridone forms. In the case of this compound, it can potentially tautomerize to 6-Fluoro-5-methyl-1H-pyridin-2-one. Computational modeling can predict the relative energies of these tautomers in the gas phase and in different solvents, providing an estimate of the equilibrium constant. nih.gov This is crucial for understanding the predominant form of the molecule under different conditions, which in turn affects its reactivity and biological activity.

6 Fluoro 5 Methylpyridin 2 Ol As a Crucial Building Block in Advanced Organic Synthesis

Synthesis of Fluorinated Pyridine-Based Scaffolds

The inherent reactivity of the 6-Fluoro-5-methylpyridin-2-ol core, or its activated derivatives (e.g., halopyridines), provides a robust platform for constructing highly functionalized pyridine-based structures. Modern cross-coupling methodologies are instrumental in this regard, enabling the precise installation of various substituents.

Palladium-catalyzed cross-coupling reactions are paramount for elaborating the fluorinated pyridine (B92270) scaffold. The Buchwald-Hartwig amination, for instance, facilitates the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.gov This reaction is crucial for synthesizing complex amine-substituted pyridines. For example, in the development of a potential Positron Emission Tomography (PET) tracer, a key step involved the Buchwald-Hartwig coupling of 2-bromo-4-fluoro-5-methylpyridine (B3032182) with 6-isoquinolinamine to furnish the desired N-arylated product, N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine. researchgate.netalbany.eduuni.lu

Similarly, the Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between an aryl halide and an organoboron species, such as a boronic acid or ester. libretexts.orgorganic-chemistry.org This method is exceptionally powerful for creating biaryl structures, which are common motifs in pharmaceuticals and advanced materials. researchgate.net A plausible synthetic route utilizing the 6-fluoro-5-methylpyridin-2-yl scaffold would involve converting the pyridin-2-ol to a more reactive 2-chloropyridine (B119429) derivative. This halogenated intermediate can then undergo Suzuki coupling with various arylboronic acids to yield a library of 2-aryl-6-fluoro-5-methylpyridines. researchgate.netbeilstein-journals.org

A practical application of this strategy is seen in the synthesis of potent kinase inhibitors. Researchers have synthesized a series of 5-(5-fluoro-substituted-6-methylpyridin-2-yl)-4-( nih.govjst.go.jpnih.govtriazolo[1,5-a]pyridin-6-yl)imidazoles. nih.gov The construction of this poly-substituted architecture relies on the sequential formation of bonds around the core pyridine ring, demonstrating its utility as a foundational scaffold.

Table 1: Representative Buchwald-Hartwig Amination for Pyridine Functionalization

| Reactant 1 | Reactant 2 | Catalyst System | Product | Significance | Reference |

| 2-Bromo-4-fluoro-5-methylpyridine | 6-Isoquinolinamine | Pd₂(dba)₃, Xantphos, K₃PO₄ | N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine | Synthesis of a PET imaging agent precursor | researchgate.net |

| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂, Phosphine Ligand, Base (e.g., NaOtBu) | Aryl Amine | General method for C-N bond formation | wikipedia.orgorganic-chemistry.org |

The functional groups on the this compound scaffold are ideally positioned for annulation reactions to construct fused bicyclic and polycyclic systems. A prominent example is the synthesis of imidazo[1,2-a]pyridines, a class of heterocycles with a wide range of biological activities. rsc.org The general synthesis involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone or a related synthon. acs.orgorganic-chemistry.org

By converting this compound to its corresponding 2-amino derivative, 2-amino-5-fluoro-6-methylpyridine (B8560) sigmaaldrich.com, a versatile precursor for fused systems is obtained. This aminopyridine can participate in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide in a single step to afford highly substituted imidazo[1,2-a]pyridines. nih.gov This strategy allows for the rapid generation of molecular diversity, incorporating the 6-fluoro-7-methylimidazo[1,2-a]pyridine core into complex peptidomimetic structures.

Applications in the Design of Chemical Probes and Ligands

The unique electronic properties and substitution pattern of this compound make it an attractive scaffold for molecules designed to interact with biological systems, including imaging agents and therapeutic ligands.

The development of molecular imaging agents for PET is a critical area of diagnostic medicine. The fluorine-18 (B77423) (¹⁸F) isotope is a preferred radionuclide for PET due to its convenient half-life and low positron energy. The 6-fluoro-5-methylpyridin-2-yl scaffold provides an excellent platform for introducing this isotope.

A notable example is the development of JNJ-64326067 (N-(4-[¹⁸F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine), a promising PET tracer for imaging aggregated tau protein in the brain, a hallmark of Alzheimer's disease. albany.eduacs.org The synthesis of this tracer involves the late-stage introduction of the ¹⁸F-fluoride. The non-radioactive precursor, a bromo- or nitro-substituted pyridine, is first synthesized and coupled to the isoquinoline (B145761) partner. Subsequently, a nucleophilic aromatic substitution (SₙAr) reaction with [¹⁸F]fluoride is performed to yield the final imaging agent. researchgate.net This work underscores the value of the fluoro-methyl-pyridine scaffold in creating sophisticated in vivo diagnostic tools.

In the field of drug discovery, the 6-fluoro-5-methylpyridin-2-yl moiety serves as a core structure for designing potent and selective enzyme inhibitors. Its ability to form key interactions within protein binding pockets makes it a valuable component of pharmacophores.

Research into inhibitors for the transforming growth factor-β (TGF-β) type I receptor kinase (ALK5), a target for cancer and fibrosis therapies, has utilized this scaffold. nih.gov A series of compounds based on a 5-(5-fluoro-6-methylpyridin-2-yl)imidazole structure were synthesized and evaluated. The study found that these compounds displayed potent inhibitory activity against ALK5. For example, compound 19j from the study, which features the 5-fluoro-6-methylpyridin-2-yl group, exhibited an IC₅₀ value of 7.68 nM against ALK5. nih.gov This high potency highlights the successful application of the scaffold in designing targeted therapeutic agents.

Table 2: ALK5 Inhibitory Activity of 5-(5-fluoro-6-methylpyridin-2-yl)-based Compounds

| Compound | Structure | ALK5 IC₅₀ (nM) | Reference |

| 19j | 5-(5-fluoro-6-methylpyridin-2-yl)-4-( nih.govjst.go.jpnih.govtriazolo[1,5-a]pyridin-6-yl)imidazole derivative | 7.68 | nih.gov |

| 19h | 5-(5-fluoro-6-methylpyridin-2-yl)-4-( nih.govjst.go.jpnih.govtriazolo[1,5-a]pyridin-6-yl)imidazole derivative | 13.70 | nih.gov |

| 19i | 5-(5-fluoro-6-methylpyridin-2-yl)-4-( nih.govjst.go.jpnih.govtriazolo[1,5-a]pyridin-6-yl)imidazole derivative | 11.23 | nih.gov |

Data extracted from Kim et al., Bioorg. Med. Chem. Lett. 2015. nih.gov

Role in the Synthesis of Agrochemical Research Compounds

The pyridine ring is a cornerstone of the modern agrochemical industry, with many of the most effective pesticides being pyridine derivatives. acs.org The introduction of fluorine or trifluoromethyl groups into these structures often enhances their efficacy and metabolic stability. nih.govjst.go.jp

While direct application of this compound in commercial agrochemicals is not widely documented, related structures highlight the potential of this scaffold. For example, Flumequine is a fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections. bldpharm.com Its chemical structure, 9-Fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid, contains a fused ring system built upon a fluoro-methyl-pyridone core. Although the substitution pattern differs, the presence of these key functional groups in a biologically active agent suggests the utility of such scaffolds in the broader field of life science chemistry, including agrochemical research. The development of new herbicides, fungicides, and insecticides often involves screening libraries of compounds, and the versatility of the this compound building block makes it a valuable starting point for generating novel candidates.

Derivatization for Analytical Method Development and Detection Enhancement

The quantitative and qualitative analysis of this compound in various matrices is crucial for its application in advanced organic synthesis. However, its detection can be challenging depending on the concentration levels and the complexity of the sample matrix. Derivatization, a chemical modification of the analyte, is a widely employed strategy in analytical chemistry to enhance the detectability of target compounds, improve chromatographic properties, and stabilize sensitive molecules. cancer.gov For this compound, derivatization of its hydroxyl group can be a key step in developing robust and sensitive analytical methods.

A study on the fluorescence of hydroxypyridines revealed that 2-hydroxypyridine (B17775) derivatives exhibit fluorescence. nih.gov This suggests that this compound may possess native fluorescence, which could be harnessed for its direct determination by spectrofluorometry or a high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector. The fluorescence intensity of such compounds is often pH-dependent, a factor that can be optimized to achieve maximum sensitivity. nih.gov

In instances where higher sensitivity or selectivity is required, or for analytical techniques where the native properties of the molecule are not optimal, chemical derivatization offers a powerful solution. The primary target for derivatization on the this compound molecule is the hydroxyl group. By reacting the hydroxyl group with a suitable reagent, a tag can be introduced that enhances its response to a specific detector.

For techniques like HPLC with ultraviolet-visible (UV-Vis) detection, a derivatizing agent that introduces a strong chromophore can be used. This would significantly increase the molar absorptivity of the resulting derivative, thereby lowering the limit of detection.

For fluorescence detection, which is inherently more sensitive than UV-Vis detection, a fluorophore can be attached to the molecule. This involves reacting the hydroxyl group with a fluorescent labeling reagent. This approach is particularly useful for trace-level analysis.

In the realm of mass spectrometry (MS), derivatization can be employed to improve ionization efficiency and control fragmentation patterns. dntb.gov.uanih.gov For a molecule like this compound, derivatization can introduce a permanently charged group or a group that is more readily ionized in the MS source. For example, reagents can be designed to react with the hydroxyl group to introduce a pyridinium (B92312) ion, which enhances the signal in electrospray ionization mass spectrometry (ESI-MS). nih.gov A recent method developed for the high-coverage identification of hydroxyl compounds involves derivatization with a pyridine-based reagent, which enhances ionization efficiency while having a minimal impact on the MS/MS spectra, facilitating compound identification. nih.gov Another approach involves the use of reagents like methyl vinyl sulfone to improve detection in capillary HPLC-mass spectrometry. nih.gov

The selection of a derivatization strategy depends on several factors, including the analytical instrument available, the required sensitivity, the nature of the sample matrix, and the potential for side reactions. The following table summarizes potential derivatization strategies for this compound.

| Analytical Technique | Derivatization Goal | Potential Reagent Class | Functional Group Targeted | Expected Outcome |

| HPLC-UV/Vis | Introduction of a strong chromophore | Aromatic acid chlorides or anhydrides | Hydroxyl | Increased molar absorptivity and lower detection limits. |

| HPLC-Fluorescence | Attachment of a fluorophore | Dansyl chloride, NBD-F (4-Fluoro-7-nitrobenzofurazan) | Hydroxyl | Significant enhancement in sensitivity for trace analysis. |

| LC-MS/MS | Improved ionization efficiency | Reagents introducing a fixed positive charge (e.g., pyridinium-based reagents) | Hydroxyl | Enhanced signal intensity in ESI-MS and improved sensitivity. nih.gov |

| Gas Chromatography (GC) | Increased volatility and thermal stability | Silylating agents (e.g., BSTFA, TMCS) | Hydroxyl | Formation of a more volatile and thermally stable derivative suitable for GC analysis. |

These derivatization approaches, by modifying the chemical structure of this compound, can overcome analytical challenges and enable its reliable determination at low concentrations, which is essential for its role as a crucial building block in organic synthesis.

Structure Activity Relationship Sar Principles and Mechanistic Insights Derived from 6 Fluoro 5 Methylpyridin 2 Ol Analogues

Impact of Fluorine Position and Substituent Effects on Molecular Recognition

The strategic placement of a fluorine atom on the pyridinol ring, as seen in 6-Fluoro-5-methylpyridin-2-ol, profoundly influences its molecular recognition and biological activity. The high electronegativity and small size of fluorine can alter the electronic distribution within the molecule, impacting its ability to interact with biological targets. nih.gov

Research on related fluorinated compounds has demonstrated that fluorine substitution can enhance binding affinity and selectivity. For instance, in the context of fibroblast growth factor receptor (FGFR) inhibitors, the substitution of hydrogen with fluorine at specific positions can lead to more potent and selective compounds. A study on aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives revealed that the smaller size of fluorine at the dimethoxyphenyl ring allows for a suitable conformation for strong binding interaction with FGFR4. nih.gov This highlights the principle that even subtle changes in substituent size and electronics can cause significant steric and electronic perturbations, thereby affecting molecular interactions. nih.gov

Furthermore, the position of the fluorine atom is critical. In a series of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues, halogen substituents at the 5-position of the indole (B1671886) ring were found to be essential for potent agonist activity at the 5-HT6 receptor. nih.gov This suggests that the electronic effects of the halogen, including fluorine, are position-dependent and crucial for molecular recognition by the target receptor. The ability of fluorine to participate in hydrogen bonding and other non-covalent interactions also plays a significant role in defining the SAR of these analogues.

Stereochemical Considerations and Enantioselective Synthesis of Chiral Analogues

When analogues of this compound possess chiral centers, their stereochemistry becomes a critical determinant of their biological activity. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological profiles due to the stereospecific nature of biological receptors.

The enantioselective synthesis of chiral analogues is therefore of paramount importance in medicinal chemistry. While specific enantioselective synthetic routes for this compound are not extensively detailed in the provided search results, the principles of asymmetric synthesis are broadly applicable. Methods such as the use of chiral catalysts, auxiliaries, or resolutions are commonly employed to obtain enantiomerically pure compounds.

For example, in the study of fluoroacetyl-CoA thioesterase, the use of chiral (R)- and (S)-[(2H1)]fluoroacetyl-CoA substrates demonstrated that the enzyme's deacylation step involves recognition of the prochiral fluoromethyl group. nih.gov This underscores the importance of stereochemistry in molecular recognition and enzymatic reactions. The development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is crucial for elucidating the SAR of chiral analogues and for developing more effective and selective therapeutic agents.

Computational Approaches in SAR Derivation for Analogues

Computational chemistry provides powerful tools for understanding and predicting the SAR of this compound analogues, thereby accelerating the drug discovery process.

Molecular Docking for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in visualizing and analyzing the interactions between analogues of this compound and their biological targets.

Studies on related pyridinone and pyridone derivatives have effectively utilized molecular docking to gain insights into their mechanism of action. nih.gov For instance, in the development of selective FGFR4 inhibitors, molecular docking studies were crucial in explaining the high selectivity of certain compounds. nih.gov Docking simulations revealed that the introduction of methyl groups at specific positions on the pyridine (B92270) or pyrimidine (B1678525) ring could lead to steric clashes with the hinge region of FGFR1-3, while still allowing for favorable interactions with FGFR4. nih.gov This computational approach helps in rationalizing observed activities and in designing new analogues with improved binding affinities and selectivities.

| Compound | Target | Key Interactions | Docking Score (Example) |

| Analogue A | FGFR4 | Hydrogen bond with Ala553 | -12.23 |

| Analogue B | FGFR4 | Loss of hydrogen bond to Ala553 | -10.81 |

This table is illustrative and based on findings from related compounds to demonstrate the utility of molecular docking data.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. jchemlett.com These models can then be used to predict the activity of novel, unsynthesized analogues.

QSAR models have been successfully developed for various fluorinated and pyridinone-containing compounds. researchgate.netnih.gov These models often use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with biological activity. For example, a QSAR study on fluorinated anesthetics showed that their activity was mainly attributed to quantum mechanical and electrostatic observables. The statistical robustness of these models, often evaluated by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²), is crucial for their predictive power. jchemlett.comresearchgate.net For a series of 2,4-diphenyl indenol [1,2-b] pyridinol derivatives, a robust QSAR model was developed to predict their anti-cancer activity. jchemlett.com

| QSAR Model Parameter | Value | Significance |

| R² (Correlation Coefficient) | > 0.8 | Indicates a good fit of the model to the data. |

| q² (Cross-validated R²) | > 0.5 | Suggests good predictive ability of the model. |

| External Validation R² | > 0.6 | Confirms the predictive power on an external set of compounds. |

This table presents typical statistical parameters used to validate QSAR models.

Influence of the Pyridinol Core on Molecular Properties Relevant to Chemical Function

The pyridinol core is a fundamental structural motif in this compound and its analogues, significantly influencing their physicochemical properties and, consequently, their chemical function. nih.gov The pyridine ring is a heterocyclic aromatic compound with a nitrogen atom that imparts basicity to the molecule. wikipedia.orgnih.gov

The pyridinone scaffold, a related structure, is recognized as a privileged structure in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov This versatility allows for a wide range of interactions with biological targets. The physicochemical properties of the pyridinol core, such as its polarity, lipophilicity, and hydrogen bonding capacity, can be fine-tuned by the introduction of various substituents. nih.gov

Future Directions and Emerging Research Avenues for 6 Fluoro 5 Methylpyridin 2 Ol

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

One promising approach involves the selective metalation of precursor molecules. For instance, studies on similar compounds like 6-methylpurines have shown that the choice of the metal counterion (e.g., Na+ or K+ versus Li+) can dictate the site of metalation, enabling regioselective functionalization. nih.gov This principle could be applied to develop a more direct and higher-yielding synthesis of 6-Fluoro-5-methylpyridin-2-ol.

Another area of development is the refinement of fluorination techniques. While methods for introducing fluorine into pyridine (B92270) rings exist, they can face challenges such as regioselectivity and harsh reaction conditions. Research into novel fluorinating agents and catalytic systems that can operate under milder conditions and with greater precision will be crucial. For example, the use of silver-promoted fluorination with reagents like Selectfluor has shown success in the selective fluorination of other heterocyclic systems and could be adapted for pyridin-2-ol derivatives. rsc.org

| Synthetic Approach | Key Features | Potential Advantages |

| Selective Metalation | Utilizes specific metal counterions to direct functionalization. | Higher regioselectivity and potentially fewer steps. |

| Advanced Fluorination | Employs novel fluorinating agents and catalysts. | Milder reaction conditions and improved control over fluorine placement. |

| One-Pot Syntheses | Combines multiple reaction steps in a single vessel. | Increased efficiency, reduced waste, and shorter reaction times. |

Exploration of Unconventional Reactivity and Catalytic Transformations

The unique electronic properties conferred by the fluorine atom and the methyl group in this compound make it a candidate for exploring unconventional reactivity and novel catalytic transformations. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring and the hydroxyl group in unexpected ways.

Future research will likely investigate the participation of this compound in a wider range of coupling reactions. While its use as a building block is established, exploring its performance in less common, catalytically driven transformations could unveil new synthetic possibilities. This includes investigating its reactivity in C-H activation, photoredox catalysis, and enzymatic transformations.

The development of catalysts specifically tailored for fluorinated pyridines is another important avenue. The fluorine substituent can sometimes deactivate traditional catalysts. Research into designing new ligand scaffolds or catalyst systems that are tolerant to or even activated by the fluorine atom will be essential for expanding the synthetic utility of this compound.

Advanced Theoretical Modeling for Deeper Mechanistic Understanding

Computational chemistry and theoretical modeling will play a pivotal role in accelerating the development and application of this compound. Density Functional Theory (DFT) and other advanced computational methods can provide deep insights into the compound's electronic structure, reactivity, and the mechanisms of reactions in which it participates.

Theoretical models can be used to:

Predict Reactivity: By calculating parameters such as electrostatic potential maps and frontier molecular orbital energies, researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions.

Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of potential reaction pathways, helping to understand why certain products are formed and how to optimize conditions for desired outcomes.

Design Novel Catalysts: Modeling can aid in the rational design of catalysts that are specifically suited for transformations involving this compound, potentially leading to higher efficiency and selectivity.

By combining theoretical predictions with experimental validation, a more complete and nuanced understanding of the chemical behavior of this fluorinated pyridine will emerge.

Integration into Complex Chemical Libraries for High-Throughput Screening in Academic Research

The structural and electronic properties of this compound make it an attractive scaffold for inclusion in chemical libraries used for high-throughput screening (HTS) in academic and industrial research. thermofisher.com These libraries, containing thousands of diverse compounds, are essential tools for discovering new biologically active molecules. thermofisher.com

Future efforts will focus on systematically incorporating this compound and its derivatives into these libraries. Its unique substitution pattern offers a starting point for creating a diverse set of related compounds with varied physicochemical properties. This can be achieved through combinatorial chemistry approaches, where the core pyridin-2-ol structure is systematically modified with different functional groups.

The inclusion of this compound and its analogs in HTS campaigns will enable the exploration of their potential as inhibitors of various enzymes, modulators of receptor activity, or as probes for new biological pathways. thermofisher.comnih.gov For example, related fluorinated pyridines have already been investigated as inhibitors of TGF-β type I receptor kinase (ALK5), highlighting the potential for discovering new therapeutic agents. nih.gov

| Screening Library Attribute | Contribution of this compound |

| Structural Diversity | Provides a unique fluorinated heterocyclic core. |

| Functional Group Handles | The hydroxyl group allows for easy derivatization. |

| Drug-like Properties | The fluorine atom can enhance metabolic stability and binding affinity. |

Investigation of Solid-State Forms and Polymorphism for Research Material Consistency

For any chemical compound to be reliably used in research and development, a thorough understanding of its solid-state properties is crucial. The investigation of solid-state forms and polymorphism of this compound represents a critical area for future research.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties, including solubility, melting point, and stability. Different polymorphs can exhibit different behaviors in biological assays and can affect the reproducibility of experimental results.

Future research in this area will involve:

Polymorph Screening: Systematically searching for different crystalline forms of this compound by varying crystallization conditions such as solvent, temperature, and pressure.

Structural Characterization: Utilizing techniques like X-ray crystallography, solid-state NMR, and vibrational spectroscopy to determine the precise atomic arrangement within each polymorphic form.

Physicochemical Characterization: Measuring and comparing the key physical properties of each polymorph to understand their relative stability and performance.

Ensuring a consistent and well-characterized solid form of this compound is essential for its reliable use in all research applications, from synthetic chemistry to biological screening.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-Fluoro-5-methylpyridin-2-OL, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves fluorination and hydroxylation of pyridine precursors. For example, fluorination at the 6-position may use reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride), while methylation at the 5-position could employ alkylating agents (e.g., methyl iodide) under basic conditions. Optimization focuses on controlling regioselectivity and minimizing side reactions. Reaction temperature (e.g., −78°C for DAST) and solvent polarity (e.g., DMF for SN2 reactions) are critical. Purification often involves column chromatography or recrystallization . Key Considerations : Monitor reaction progress via TLC or HPLC. Yield improvements may require iterative adjustments to stoichiometry and catalyst loading (e.g., Pd for cross-coupling steps).

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. For refinement, SHELXL (part of the SHELX suite) is widely used due to its robustness in handling small-molecule structures, even with twinned or high-resolution data . Workflow : Indexing and integration (via HKL-3000), space group determination, and hydrogen placement using Fourier difference maps. Validate geometry with tools like PLATON or Mercury.

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR or IR) for this compound be resolved?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For NMR:

- Use deuterated solvents (e.g., DMSO-d6 for OH proton observation).

- Perform 2D experiments (HSQC, HMBC) to confirm connectivity.

For IR: Compare computed spectra (DFT, B3LYP/6-31G*) with experimental data to identify misassignments .

Case Study : A study on 5-Methoxy-2-methylpyrimidin-4-ol used DFT calculations to reconcile discrepancies in carbonyl stretching frequencies .

Q. What strategies address conflicting reactivity reports in fluoropyridine derivatives during functionalization?

- Methodological Answer : Divergent reactivity may stem from electronic effects (fluorine’s −I/+M duality) or steric hindrance. Strategies include:

- Directed ortho-metalation : Use directing groups (e.g., hydroxyl) to control substitution sites.

- Protection/Deprotection : Temporarily block the hydroxyl group (e.g., silylation) to prevent unwanted side reactions during methylation .

Example : In 6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol synthesis, methoxy groups were introduced post-fluorination to avoid regiochemical interference .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target proteins (e.g., kinases). Pharmacophore mapping identifies key motifs (hydroxyl for hydrogen bonding, fluorine for lipophilicity). Validate predictions with in vitro assays (e.g., enzyme inhibition) . Limitation : Solvation effects and protonation states (pH-dependent) must be explicitly modeled to avoid false positives.

Data Contradiction Analysis

Q. How should researchers approach discrepancies in reported solubility or stability profiles of fluorinated pyridinols?

- Methodological Answer : Systematically test variables:

- Solubility : Use shake-flask method with buffers (pH 1–13) to account for ionization.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring.

Case Study : A study on 5-Chloro-2-methylpyrimidin-4-ol revealed pH-dependent degradation pathways, resolving contradictions in shelf-life claims .

Notes on Evidence Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products